molecular formula C12H22Cl2N2 B1663721 MDL 72527 CAS No. 93565-01-6

MDL 72527

Katalognummer: B1663721
CAS-Nummer: 93565-01-6
Molekulargewicht: 265.22 g/mol
InChI-Schlüssel: ITVRWVVFVHINOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MDL 72527 is a polyamine oxidase (PAO) inhibitor that inhibits spermine oxidase and N1-acetylpolyamine oxidase (IC50s = 6.1 and 0.02 µM, respectively). It does not inhibit monoamine oxidase or D-amino acid oxidase. This compound inhibits PAO-dependent H2O2 production in vitro and in vivo and is used to study the role of PAO activity in diverse models, including infection, cancer, and hyperoxia.
Polyamine oxidase (POA) inhibitor. Does not inhibit monoamine oxidase or D-Amino acid oxidase. Displays anticancer and neuroprotective activity in vivo.

Wissenschaftliche Forschungsanwendungen

Neuroprotektion bei ischämischem Hirnschaden und traumatischer Hirnverletzung „MDL 72527“ hat sich in Modellen von ischämischem Hirnschaden und traumatischer Hirnverletzung als neuroprotektiv erwiesen. Es wirkt als kompetitiver Inhibitor der Sperminoxidase (SMOX), die am metabolischen Abbau von Polyaminen beteiligt ist, Verbindungen, die für das Zellwachstum und die Zelldifferenzierung wichtig sind. Durch die Hemmung von SMOX reduziert „this compound“ die neuronale Apoptose (Zelltod) und Entzündungen, was zu einem verringerten Infarktvolumen und neurologischen Defiziten führt .

Antitumor-Effekte

„this compound“ hat Antitumor-Eigenschaften gezeigt, indem es als Inhibitor der Polyaminoxidase wirkt. Dieses Enzym ist an der Regulation von Polyaminen beteiligt, die mit der Zellproliferation in Verbindung stehen. Die Hemmung der Polyaminoxidase durch „this compound“ kann die Polyamin-Homöostase in Krebszellen stören, was zu einem reduzierten Tumorwachstum und einer erhöhten Wirksamkeit anderer Antitumor-Behandlungen führt .

Kontragestationswirkungen

Es wurde berichtet, dass die Verbindung auch kontragestationswirksam ist, d. h. sie hat das Potenzial, Schwangerschafts- oder Implantationsprozesse zu beeinträchtigen. Dieser Anwendungsbereich könnte mit seinen Auswirkungen auf den Polyaminspiegel zusammenhängen, die bekanntermaßen eine Rolle bei reproduktiven Prozessen spielen .

Verbesserung der Antitumor-Wirkung von DFMO

„this compound“ verbessert die Antitumor-Wirkung des Ornithin-Decarboxylase-Inhibitors (D,L)-2-(Difluormethyl)ornithin (DFMO). DFMO ist eine weitere Verbindung, die die Polyaminsynthese angreift, und bei Kombination mit „this compound“ zeigt sich eine synergistische Wirkung, die die gesamte Antitumor-Aktivität verstärkt .

Neuroprotektion gegen Excitotoxizität

In Modellen der retinalen Excitotoxizität hat sich gezeigt, dass die Behandlung mit „this compound“ die antioxidative Signalgebung verstärkt und die Expression proinflammatorischer Gene reduziert. Dies deutet darauf hin, dass es Anwendungen beim Schutz von Neuronen vor Schäden durch übermäßige Stimulation durch Neurotransmitter haben könnte .

Reduzierung motorischer Defizite und Erhaltung von Synapsen In Mausmodellen führte die Behandlung mit „this compound“ zu einer deutlich reduzierten motorischen Defiziten und einer verbesserten Erhaltung von Synapsen. Dies deutet auf potenzielle Anwendungen bei neurodegenerativen Erkrankungen hin, bei denen die motorische Funktion und die synaptische Integrität beeinträchtigt sind .

Verbesserung der Sehschärfe

Darüber hinaus wurde „this compound“ in experimentellen Modellen mit einer verbesserten Sehschärfe in Verbindung gebracht. Dies könnte auf Anwendungen bei der Behandlung von Sehbehinderungen hindeuten, die mit neuronalen Schäden oder Entzündungen zusammenhängen.

Selektive Induktion in hämatopoetischen Zellen

Die Verbindung induziert selektiv Veränderungen im Polyaminspiegel in hämatopoetischen Zellen. Durch die Hemmung der Polyaminoxidase reduziert sie die Spiegel bestimmter Polyamine und induziert die Anhäufung von acetylierten Derivaten, was Auswirkungen auf die Entwicklung und Funktion von Blutzellen haben könnte .

Diese Anwendungen unterstreichen das vielversprechende Potenzial von „this compound“ in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neuroprotektion, Krebstherapie, reproduktive Gesundheit und Hämatopoese.

Cells | Free Full-Text | Treatment with this compound Ameliorated … - MDPI Pharmacological Inhibition of Spermine Oxidase Suppresses … The polyamine oxidase inactivator this compound | SpringerLink The Polyamine Oxidase Inhibitor MDL-72,527 Selectively Induces …

Biochemische Analyse

Biochemical Properties

N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride functions as a potent inhibitor of polyamine oxidase. This enzyme catalyzes the oxidation of polyamines, leading to the production of hydrogen peroxide and aldehydes, which can be toxic to cells. By inhibiting polyamine oxidase, N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride helps to regulate polyamine levels within cells, thereby influencing various cellular processes. The compound interacts with the enzyme by binding to its active site, preventing the oxidation of polyamines and subsequent production of toxic byproducts .

Cellular Effects

N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, the compound can induce apoptosis by disrupting polyamine metabolism. This disruption leads to an accumulation of polyamines, which can trigger cell death pathways. Additionally, N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of polyamines and their metabolites .

Molecular Mechanism

The molecular mechanism of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride involves its interaction with polyamine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the oxidation of polyamines. This inhibition results in the accumulation of polyamines within the cell, which can lead to changes in gene expression and activation of apoptotic pathways. Additionally, the compound may interact with other biomolecules, such as DNA and proteins, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of polyamine oxidase and prolonged effects on cellular function. The exact temporal dynamics of these effects can depend on various factors, including the concentration of the compound and the specific cell type being studied .

Dosage Effects in Animal Models

The effects of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride in animal models can vary with different dosages. At low doses, the compound effectively inhibits polyamine oxidase without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and damage to cellular structures. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride is involved in the metabolic pathways of polyamines. By inhibiting polyamine oxidase, the compound prevents the breakdown of polyamines into toxic byproducts, thereby maintaining their levels within cells. This regulation of polyamine metabolism can influence various cellular processes, including cell growth, differentiation, and apoptosis. The compound may also interact with other enzymes and cofactors involved in polyamine metabolism, further modulating its effects on cellular functions .

Transport and Distribution

Within cells and tissues, N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments. It may also interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of the compound can influence its localization and accumulation, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The precise subcellular localization of the compound can vary depending on the cell type and experimental conditions .

Eigenschaften

InChI

InChI=1S/C12H20N2.2ClH/c1-3-5-9-13-11-7-8-12-14-10-6-4-2;;/h5-6,13-14H,1-2,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVRWVVFVHINOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCNCCCCNCC=C=C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93565-01-6
Record name MDL 72527
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093565016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MDL-72527
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YVR349GN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride
Reactant of Route 5
N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride
Customer
Q & A

Q1: How does MDL 72527 interact with PAO?

A1: this compound acts as an irreversible inhibitor of PAO. While the exact mechanism of binding is not fully elucidated in these papers, structural similarities with spermine suggest it could bind at the active site. [] This binding permanently inactivates the enzyme, preventing further polyamine oxidation. []

Q2: What are the downstream effects of PAO inhibition by this compound?

A2: Inhibition of PAO by this compound leads to several downstream effects:

  • Accumulation of N1-acetylspermidine and N1-acetylspermine: These acetylated polyamines are typically catabolized by PAO. [, , ] Their build-up could exert cytotoxic effects or influence other cellular processes. [, , ]
  • Reduced formation of hydrogen peroxide (H2O2) and reactive aldehydes: PAO activity generates these cytotoxic byproducts. [, , ] this compound’s inhibition of PAO consequently diminishes their production, potentially protecting cells from oxidative damage. [, , ]
  • Altered putrescine levels: Putrescine levels can either increase or decrease depending on the experimental context and timeframe after this compound administration. [, , , , ] This suggests a complex interplay between polyamine biosynthesis, catabolism, and interconversion pathways. [, ]

Q3: What are the potential therapeutic benefits of inhibiting PAO with this compound?

A3: Preclinical studies suggest that PAO inhibition by this compound holds promise for several conditions:

  • Cancer: this compound shows anti-proliferative effects in various cancer models, likely due to polyamine depletion and disruption of cellular processes dependent on polyamine homeostasis. [, , , ]
  • Neurodegenerative diseases: By reducing H2O2 and reactive aldehyde formation, this compound exhibits neuroprotective effects in models of stroke, traumatic brain injury, diabetic retinopathy, and excitotoxicity. [, , , , , , , ]
  • Ocular diseases: Research indicates that this compound may be beneficial in preventing cataract formation by modulating the activities of TG2 and PAO. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H22N4 • 2HCl. Its molecular weight is 299.25 g/mol.

Q5: Is there information available about the material compatibility and stability of this compound?

A5: The provided research papers primarily focus on the biological effects of this compound. Detailed information regarding its material compatibility and stability under various conditions is not extensively discussed.

Q6: How does the structure of this compound contribute to its PAO inhibitory activity?

A7: this compound's structure resembles the polyamine spermine, particularly the butadienyl groups which are crucial for irreversible inhibition of PAO. [] Modifications to these groups could alter its potency and selectivity. []

Q7: Have any structural analogs of this compound been investigated?

A8: Yes, structural analogs with modifications to the butadienyl groups have been synthesized and tested. Some analogs showed greater potency against specific PAO isoforms, highlighting the possibility of developing more selective inhibitors. []

Q8: What is known about the stability of this compound?

A8: The provided research articles do not delve into the specific stability profile of this compound.

Q9: What in vitro and in vivo models have been used to study this compound?

A9: A variety of in vitro and in vivo models have been employed, including:

  • Cell lines: Human colon cancer cells (SW480, SW620, HCT116), melanoma cells (SKMEL-28), and rat gastric mucosa cells. [, , , , ]
  • Animal models: Mice and rats for studying colon cancer, ischemic retinopathy, diabetic retinopathy, stroke, traumatic brain injury, and excitotoxicity. [, , , , , , , , , , , , ]
  • Organotypic cultures: Hippocampal slice cultures for examining excitotoxicity. []

Q10: What are the known toxicological effects of this compound?

A12: While the provided papers highlight this compound’s potential therapeutic benefits, information regarding its toxicity profile is limited. One study suggests that it might exert cytotoxic effects in cancer cells through mechanisms independent of PAO inhibition. [] Further research is needed to fully understand its safety profile and potential long-term effects.

Q11: What analytical methods have been used to study this compound and its effects?

A11: Various techniques were employed in the studies, including:

  • Enzyme assays: To measure the activity of PAO, SSAT, and other enzymes involved in polyamine metabolism. [, , , , , , , , , ]
  • HPLC: To quantify polyamine levels in cells and tissues. [, , , , , ]
  • Western blotting: To assess protein expression levels of key signaling molecules. [, , , , ]
  • Flow cytometry: To analyze cell cycle progression and apoptosis. [, , , ]
  • Immunohistochemistry: To visualize cell death, neurodegeneration, and inflammation in tissue sections. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.